molecular formula C11H17NO3 B8715722 Ethyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Ethyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No. B8715722
M. Wt: 211.26 g/mol
InChI Key: MYTVXDNUUKERIX-UHFFFAOYSA-N
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Patent
US07897611B2

Procedure details

Ethyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate ethylene ketal (4.40 g, 17.2 mmol) was combined with 2% aqueous H2SO4(50 ml) and stirred for 4 h. Then the reaction mixture was extracted with ethyl acetate (4×30 ml). The combined extracts were dried over sodium sulfate, filtered and concentrated by rotary evaporation to yield a light yellow oil (3.20 g, 88.1%).
Name
Ethyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate ethylene ketal
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
88.1%

Identifiers

REACTION_CXSMILES
[CH2:1]1O[C:4]([N:8]2[CH2:15][CH:14]3[CH2:16][CH:10]([CH2:11][C:12](=[O:17])[CH2:13]3)[CH2:9]2)([O:5]CC)[O:3][CH2:2]1>OS(O)(=O)=O>[O:17]=[C:12]1[CH2:11][CH:10]2[CH2:16][CH:14]([CH2:15][N:8]([C:4]([O:3][CH2:2][CH3:1])=[O:5])[CH2:9]2)[CH2:13]1

Inputs

Step One
Name
Ethyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate ethylene ketal
Quantity
4.4 g
Type
reactant
Smiles
C1COC(OCC)(N2CC3CC(CC(C2)C3)=O)O1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Then the reaction mixture was extracted with ethyl acetate (4×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1CC2CN(CC(C1)C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 88.1%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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